2-Methylbenzenearsonic acid
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Overview
Description
(2-Methylphenyl)arsonic acid, also known as 2-methylbenzenearsonic acid, is an organoarsenic compound characterized by the presence of a methyl group attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound is part of the broader class of arsonic acids, which are known for their applications in various fields, including agriculture and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aromatic arsonic acids, including (2-methylphenyl)arsonic acid, can be achieved through several methods. One common method is the Bart reaction, which involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method is the Béchamp reaction, which uses arsenic acid as the electrophile in an electrophilic aromatic substitution reaction .
Industrial Production Methods: Industrial production of (2-methylphenyl)arsonic acid typically involves large-scale synthesis using the aforementioned methods. The Bart reaction is particularly favored due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: (2-Methylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert (2-methylphenyl)arsonic acid to its corresponding arsine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Reagents like diazonium salts and arsenic acid are employed in substitution reactions.
Major Products: The major products formed from these reactions include various arsonic acid derivatives and arsine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methylphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2-methylphenyl)arsonic acid involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known that arsonic acids can interfere with cellular processes by binding to thiol groups in proteins .
Comparison with Similar Compounds
Methylarsonic acid: Contains a methyl group attached to the arsonic acid moiety.
Phenylarsonic acid: Contains a phenyl group attached to the arsonic acid moiety.
Arsanilic acid: Contains an aniline group attached to the arsonic acid moiety.
Uniqueness: (2-Methylphenyl)arsonic acid is unique due to the presence of both a methyl group and a phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
3969-57-1 |
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Molecular Formula |
C7H9AsO3 |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(2-methylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
InChI Key |
DPJPCCXYYXKLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As](=O)(O)O |
Origin of Product |
United States |
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